molecular formula C15H10O2 B587961 3-Hydroxy 5-Dibenzosuberenone CAS No. 30235-46-2

3-Hydroxy 5-Dibenzosuberenone

Cat. No. B587961
CAS RN: 30235-46-2
M. Wt: 222.243
InChI Key: DZKWIQHKTSOUFU-UHFFFAOYSA-N
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Description

3-Hydroxy 5-Dibenzosuberenone, also known as 3-hydroxy-5H-Dibenzo [a,d]cyclohepten-5-one, is a chemical compound with the molecular formula C15H10O2 and a molecular weight of 222.24 . It is used for proteomics research .


Synthesis Analysis

Dibenzosuberenones, including 3-Hydroxy 5-Dibenzosuberenone, have been synthesized through various methods. One approach involves inverse electron-demand Diels–Alder cycloaddition reactions . The synthesis of these compounds has been a topic of interest due to their potential applications in pharmaceuticals and other fields .


Molecular Structure Analysis

The molecular structure of 3-Hydroxy 5-Dibenzosuberenone consists of a seven-membered ring fused with two aromatic rings . The compound has a molecular weight of 222.24 and a molecular formula of C15H10O2 .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Hydroxy 5-Dibenzosuberenone are not detailed in the available sources, dibenzosuberenones in general are known to undergo various chemical reactions. For instance, they can participate in inverse electron-demand Diels–Alder cycloaddition reactions .

Safety and Hazards

While specific safety and hazard information for 3-Hydroxy 5-Dibenzosuberenone is not available, it is generally recommended to handle chemical compounds with care, avoiding skin and eye contact, and ensuring adequate ventilation .

Future Directions

The future directions for research on 3-Hydroxy 5-Dibenzosuberenone and other dibenzosuberenones could involve further exploration of their synthesis methods, chemical reactions, and potential applications in various fields, including pharmaceuticals .

properties

IUPAC Name

14-hydroxytricyclo[9.4.0.03,8]pentadeca-1(11),2,4,6,12,14-hexaen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c16-13-6-5-10-9-15(17)14-4-2-1-3-11(14)7-12(10)8-13/h1-8,14,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXUQJAOSGAWTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C3C=CC=CC3C1=O)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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